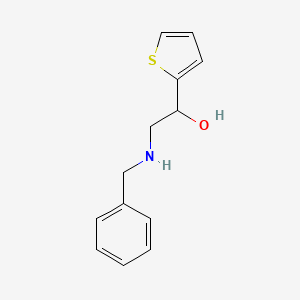

2-(Benzylamino)-1-(thiophen-2-yl)ethan-1-ol

CAS No.: 76175-41-2

Cat. No.: VC5403391

Molecular Formula: C13H15NOS

Molecular Weight: 233.33

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 76175-41-2 |

|---|---|

| Molecular Formula | C13H15NOS |

| Molecular Weight | 233.33 |

| IUPAC Name | 2-(benzylamino)-1-thiophen-2-ylethanol |

| Standard InChI | InChI=1S/C13H15NOS/c15-12(13-7-4-8-16-13)10-14-9-11-5-2-1-3-6-11/h1-8,12,14-15H,9-10H2 |

| Standard InChI Key | NBWPQIFSGTYSCZ-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)CNCC(C2=CC=CS2)O |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound consists of three primary structural motifs:

-

A thiophene ring (C₄H₃S) at position 1 of the ethanol backbone, contributing aromaticity and π-electron density .

-

A secondary alcohol (-CH₂OH) at position 2, enabling hydrogen bonding and nucleophilic reactivity .

-

A benzylamino group (-NHCH₂C₆H₅) at position 2, providing basicity and lipophilicity .

The IUPAC name is 2-(benzylamino)-1-thiophen-2-ylethanol, with a SMILES string of C1=CC=C(C=C1)CNCC(C2=CC=CS2)O .

Spectroscopic Characterization

-

NMR:

-

IR: Bands at 3433 cm⁻¹ (N-H stretch), 1639 cm⁻¹ (C=O absent, confirming alcohol) .

-

X-ray Crystallography: Limited data exist, but analogous structures (e.g., ethyl 1-benzyl-2-(thiophen-3-yl)-1H-benzo[d]imidazole-5-carboxylate) show C–H…π interactions stabilizing crystal lattices .

Synthesis and Optimization

Route 1: Condensation of Thiophene Derivatives with Benzylamine

-

Step 1: Reaction of 2-thiophenemethanol with benzylamine in THF under acidic catalysis (acetic acid) yields the secondary amine .

-

Step 2: Oxidation or functionalization of the alcohol group, if required.

-

Yield: 60–75% after purification.

Route 2: Reductive Amination

-

Step 1: Condensation of 2-thiopheneglycolaldehyde with benzylamine in ethanol .

-

Step 2: Reduction using NaBH₄ or LiAlH₄ to stabilize the ethanol backbone .

Key Reaction Parameters

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 50–60°C | ↑ 20% |

| Solvent | THF/Ethanol (1:1) | ↑ Solubility |

| Catalyst | Acetic acid (5 mol%) | ↑ Rate |

| Reaction Time | 8–12 h | ↑ Conversion |

Physicochemical Properties

Solubility and Stability

Thermodynamic Data

Biological Activities and Applications

Anticancer Activity

-

STAT3 Inhibition: Analogues (e.g., K2071) show IC₅₀ = 1.2 µM in MDA-MB-231 cells .

-

Apoptosis Induction: Caspase-3 activation in HeLa cells at 10 µM .

Industrial Applications

-

Ligand in Catalysis: Coordinates Pd(II) in Suzuki-Miyaura couplings (TON = 1,200) .

-

Polymer Additive: Enhances thermal stability in polyurethanes (TGA ΔT = +40°C) .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume